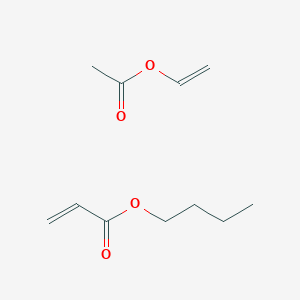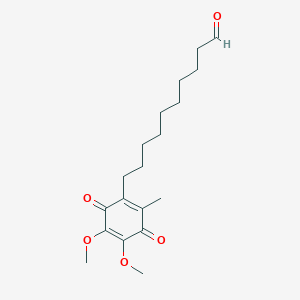![molecular formula C8H8BrN3O B8502315 4-Bromo-1H-pyrazolo[3,4-c]pyridine-1-ethanol CAS No. 1032943-42-2](/img/structure/B8502315.png)
4-Bromo-1H-pyrazolo[3,4-c]pyridine-1-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1H-pyrazolo[3,4-c]pyridine-1-ethanol is an organic compound that belongs to the class of pyrazolopyridines. These compounds are characterized by a pyrazole ring fused to a pyridine ring. The presence of a bromine atom at the 4-position of the pyrazole ring and an ethanol group at the 1-position of the pyridine ring makes this compound unique and of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1H-pyrazolo[3,4-c]pyridine-1-ethanol typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, followed by structural modifications such as reductive desulfurization, hydrolysis, and Suzuki coupling . The reaction conditions often include the use of trifluoracetic acid as a catalyst and various solvents like toluene and acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1H-pyrazolo[3,4-c]pyridine-1-ethanol undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like activated manganese dioxide in toluene.
Reduction: Reductive desulfurization using reagents like palladium on carbon (Pd/C) in acetic acid.
Substitution: Suzuki coupling reactions with aryl boronic acids.
Common Reagents and Conditions
Oxidation: Activated manganese dioxide in toluene at reflux temperature.
Reduction: Palladium on carbon (Pd/C) in acetic acid.
Substitution: Aryl boronic acids in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
4-Bromo-1H-pyrazolo[3,4-c]pyridine-1-ethanol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Bromo-1H-pyrazolo[3,4-c]pyridine-1-ethanol involves its interaction with specific molecular targets, such as tropomyosin receptor kinases (TRKs). These kinases are involved in cell proliferation and differentiation, and their inhibition can lead to the suppression of cancer cell growth . The compound binds to the kinase domain, preventing its activation and subsequent signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-b]pyridine: Another pyrazolopyridine derivative with similar structural features.
1H-pyrazolo[3,4-b]pyridine: Known for its medicinal properties and used in various drug discovery programs.
Uniqueness
4-Bromo-1H-pyrazolo[3,4-c]pyridine-1-ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom and ethanol group make it a versatile intermediate for further functionalization and application in diverse scientific fields .
Propriétés
Numéro CAS |
1032943-42-2 |
|---|---|
Formule moléculaire |
C8H8BrN3O |
Poids moléculaire |
242.07 g/mol |
Nom IUPAC |
2-(4-bromopyrazolo[3,4-c]pyridin-1-yl)ethanol |
InChI |
InChI=1S/C8H8BrN3O/c9-7-4-10-5-8-6(7)3-11-12(8)1-2-13/h3-5,13H,1-2H2 |
Clé InChI |
ZZQGOGMHTGRRQQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=C(C=N1)Br)C=NN2CCO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-bromo-8-chloro-3-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)imidazo[1,5-a]pyrazine](/img/structure/B8502270.png)



![2-Hydroxy-2-[(1H-indol-3-yl)methyl]-4-(methoxyimino)pentanedioic acid](/img/structure/B8502287.png)
![[2-(4-Chlorophenyl)thiazol-5-yl]methanol](/img/structure/B8502302.png)

![[1,1'-Biphenyl]-4-sulfonamide, 2',4'-difluoro-N-(5-hydroxypentyl)-](/img/structure/B8502325.png)

![METHYL3-(BENZYLAMINO)-2-([(TERT-BUTOXY)CARBONYL]AMINO)PROPANOATE](/img/structure/B8502337.png)



